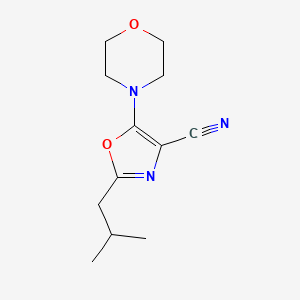

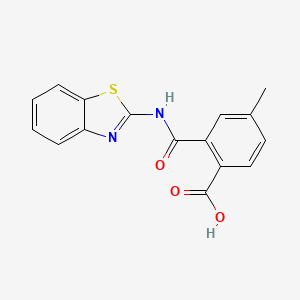

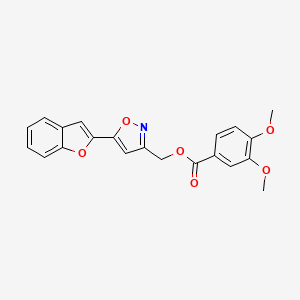

![molecular formula C17H18ClN3O2 B3020554 (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380011-05-0](/img/structure/B3020554.png)

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as ML277, is a small molecule inhibitor of the inward rectifier potassium channel Kir7.1. It was discovered in 2012 by researchers at the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been widely studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone selectively inhibits the Kir7.1 channel, which is involved in the regulation of fluid secretion, pH balance, and membrane potential in various tissues. By blocking the Kir7.1 channel, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone can modulate these physiological processes and potentially treat related diseases.

Biochemical and Physiological Effects

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to increase fluid secretion in cystic fibrosis patients, lower blood pressure in hypertensive rats, and improve glucose homeostasis in diabetic mice. These effects are likely due to the modulation of Kir7.1 channel activity by (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a highly specific inhibitor of the Kir7.1 channel, which makes it a valuable tool for studying the physiological and pathological roles of this channel. However, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has some limitations in lab experiments, such as its low solubility in water and potential off-target effects on other potassium channels.

Direcciones Futuras

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has shown promising results in preclinical studies for the treatment of cystic fibrosis, hypertension, and diabetes. Further research is needed to determine its safety and efficacy in clinical trials. In addition, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone may have potential applications in other diseases that involve the Kir7.1 channel, such as Sjogren's syndrome and dry eye disease. Further studies are needed to explore these potential therapeutic applications of (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone.

Métodos De Síntesis

The synthesis of (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves several steps, starting with the reaction of 2-chlorobenzaldehyde with piperidine to form 2-chlorobenzaldehyde piperidinylhydrazone. The resulting compound is then reacted with pyrimidine-2-carboxylic acid to form the final product, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone.

Aplicaciones Científicas De Investigación

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and diabetes. It has been shown to improve fluid secretion in cystic fibrosis patients by activating the Kir7.1 channel. (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been found to lower blood pressure in hypertensive rats by inhibiting the Kir7.1 channel. In addition, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to improve glucose homeostasis in diabetic mice by increasing insulin secretion.

Propiedades

IUPAC Name |

(2-chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-15-5-2-1-4-14(15)16(22)21-10-6-13(7-11-21)12-23-17-19-8-3-9-20-17/h1-5,8-9,13H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEUQABOYYRPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

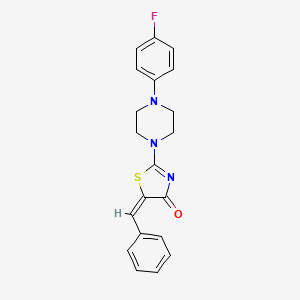

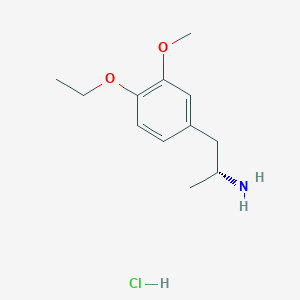

![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)

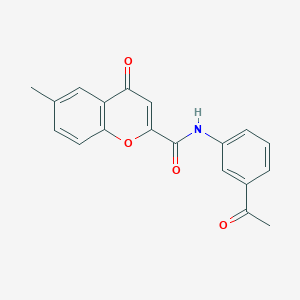

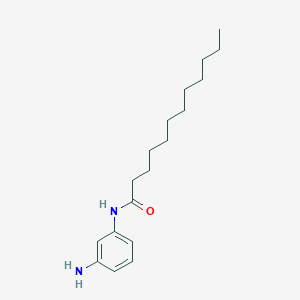

![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)

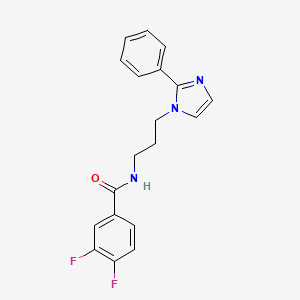

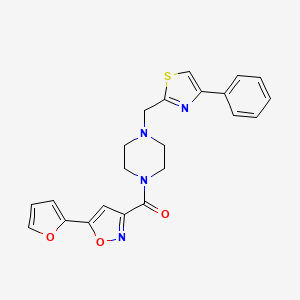

![Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B3020490.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020493.png)